molecular formula C8H13NO2 B2772767 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine CAS No. 2490430-09-4

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine

Cat. No. B2772767
CAS RN: 2490430-09-4
M. Wt: 155.197
InChI Key: ZJMDSVUVXCIAJB-UHFFFAOYSA-N
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Description

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a spirocyclic amine, which means that it contains a unique ring structure that is not commonly found in other chemical compounds. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

Synthesis of Conformationally Restricted Analogs

One significant application involves the synthesis of novel non-natural spiro[2.3]hexane amino acids, which are conformationally restricted analogs of γ-aminobutyric acid (GABA). These compounds, due to their rigid structures, are promising modulators of GABAergic cascades in the human central nervous system. The synthesis methods developed for these target amino acids showcase the potential of spirocyclic compounds in neurological research and drug development (Yashin et al., 2017).

Exploration of Spirocyclic Heterocycles

Research into the construction of spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs through multi-component 1,3-dipolar cycloaddition demonstrates the versatility of spirocyclic compounds in synthesizing biologically significant scaffolds. This method provides easy access to these compounds with complete stereoselectivity and high atom economy, highlighting their potential in creating new libraries of biologically significant scaffolds (Wang et al., 2021).

Development of Synthetic Routes for Rigid Analogues

Another area of application is the novel synthetic approach to non-natural, conformationally rigid spiro-linked amino acids. These compounds, analogues of glutamic acid and lysine, were synthesized from 3-methylidenecyclobutanecarbonitrile, showcasing the feasibility of creating structurally complex and biologically relevant molecules through innovative synthetic routes (Yashin et al., 2019).

Potential in Drug Discovery and Organic Synthesis

Spirocyclic compounds, including those structurally related to 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine, have been highlighted for their significance in drug discovery and as valuable templates in organic synthesis. Their inherent strain and modifications can lead to diverse reactivities, making them important motifs for creating new chemical entities with potential therapeutic applications (An et al., 2021).

properties

IUPAC Name

1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6-2-7(9,3-6)8(11-6)4-10-5-8/h2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMDSVUVXCIAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)COC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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